Physicochemical properties of Methyl 5-methoxypyrimidine-2-carboxylate
Physicochemical properties of Methyl 5-methoxypyrimidine-2-carboxylate
Topic: Physicochemical properties of Methyl 5-methoxypyrimidine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Characterization & Application in Medicinal Chemistry
Executive Summary
Methyl 5-methoxypyrimidine-2-carboxylate (CAS: 1415800-40-6) is a specialized heterocyclic building block increasingly utilized in the synthesis of bioactive small molecules. Distinguished by its electron-deficient pyrimidine core flanked by a lipophilic ester and a polar methoxy substituent, this compound serves as a critical intermediate for installing the 5-methoxypyrimidine-2-yl moiety—a pharmacophore known to modulate metabolic stability and potency in targets such as the APJ receptor, HuR (ELAV1), and cGAS.
This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and spectral characteristics, designed to support researchers in optimizing lead generation and process chemistry.
Molecular Identity & Structural Analysis
The compound features a pyrimidine ring substituted at the C2 position with a methyl carboxylate and at the C5 position with a methoxy group.[1][2] This specific substitution pattern imparts unique electronic properties, balancing the electron-withdrawing nature of the nitrogenous ring and ester against the electron-donating methoxy group.
| Attribute | Detail |
| IUPAC Name | Methyl 5-methoxypyrimidine-2-carboxylate |
| CAS Registry Number | 1415800-40-6 |
| Molecular Formula | C |
| Molecular Weight | 168.15 g/mol |
| SMILES | COC1=CN=C(N=C1)C(=O)OC |
| InChI Key | Predicted:[3][4][5] IXSNCJLZKACDOD-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core pharmacophoric features and electronic distribution vectors essential for binding interactions.
Figure 1: Structural dissection of Methyl 5-methoxypyrimidine-2-carboxylate highlighting functional zones.
Physicochemical Profile
Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The data below synthesizes experimental observations with high-confidence predictive models.
Key Physical Parameters[6][7][8][9]
| Property | Value / Range | Source/Method |
| Physical State | Solid (Crystalline powder) | Analogous Series [1] |
| Melting Point | 95 – 105 °C (Estimated) | Derived from 5-methyl analog [2] |
| Boiling Point | ~290 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.25 ± 0.1 g/cm³ | Predicted |
| Solubility (Water) | Low (< 1 mg/mL) | Predicted (LogS) |
| Solubility (Organic) | High in DMSO, MeOH, DCM | Experimental Observation |
Lipophilicity & Electronic Descriptors
The compound exhibits a moderate lipophilicity profile, making it an ideal fragment for "Rule of 5" compliant drug discovery.
-
LogP (Octanol/Water): 0.58 – 0.90 (Consensus Prediction).
-
Topological Polar Surface Area (TPSA): 61.3 Ų (Includes 3 N/O acceptors).
-
pKa (Conjugate Acid): ~1.5 (Pyrimidine N). The molecule remains neutral at physiological pH (7.4).
-
H-Bond Acceptors: 5 (2 Pyrimidine N, 2 Ester O, 1 Methoxy O).
-
H-Bond Donors: 0.
Spectral Characterization
Accurate identification relies on distinct spectral fingerprints. The symmetry of the pyrimidine ring simplifies the NMR profile.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.60 – 8.75 | Singlet (s) | 2H | Ar-H (C4, C6) | Deshielded by ring nitrogens; chemical equivalence due to C2-axis symmetry. |
| 3.98 | Singlet (s) | 3H | -OCH | Electron-donating resonance effect. |
| 3.90 | Singlet (s) | 3H | -COOCH | Typical methyl ester shift. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]
: 169.15 m/z -
Fragmentation: Loss of methoxy (-31) or carboxylate (-59) groups is common under high collision energy.
Synthesis & Reactivity[10]
Synthetic Pathways
Two primary routes are employed depending on scale and reagent availability.
Route A: Carbonylation (Modern Industrial) Palladium-catalyzed carbonylation of 2-chloro-5-methoxypyrimidine in methanol.
-
Reagents: Pd(OAc)
, dppp, CO (gas), MeOH, Et N.
Route B: Pinner Reaction (Classical) Conversion of 5-methoxy-2-cyanopyrimidine to the imidate, followed by hydrolysis.
Figure 2: Comparative synthetic workflows for the target ester.
Chemical Stability[4]
-
Hydrolysis: The C2-ester is activated by the electron-deficient ring, making it susceptible to rapid hydrolysis under basic conditions (NaOH/LiOH) to form the corresponding carboxylic acid [3].
-
Reduction: Treatable with NaBH
or NaBD to yield the alcohol, a key step in synthesizing HuR modulators [4]. -
Oxidation: The pyrimidine ring is generally stable to mild oxidants, but the methoxy group can be demethylated under harsh Lewis acid conditions (e.g., BBr
).
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
Rationale: To determine the precise saturation limit in aqueous buffers for biological assay formulation.
-
Preparation: Weigh 2.0 mg of Methyl 5-methoxypyrimidine-2-carboxylate into a chemically resistant glass vial.
-
Solvent Addition: Add 1.0 mL of PBS (pH 7.4) or Water.
-
Equilibration: Shake at 25°C for 24 hours at 300 rpm.
-
Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
-
Validation: Re-check the solid pellet by XRPD if polymorphism is suspected.
-
Protocol 2: LogD Determination (Shake-Flask Method)
Rationale: To measure lipophilicity at physiological pH.
-
Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.
-
Dissolution: Dissolve the compound in the pre-saturated octanol phase to ~1 mM.
-
Partitioning: Mix equal volumes (2 mL) of the octanol stock and pre-saturated buffer. Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 3000g for 10 minutes to separate phases.
-
Analysis: Sample both phases and analyze via LC-MS/MS.
-
Calculation:
-
Applications in Drug Discovery[7][13]
The 5-methoxypyrimidine-2-carboxylate scaffold acts as a "privileged structure" in medicinal chemistry.
-
APJ Receptor Agonists: Used as a starting material for (5-methoxypyrimidin-2-yl)methanesulfonamide derivatives, which treat cardiovascular conditions by modulating the apelin receptor [5].
-
HuR Inhibitors: Reduced to the alcohol and incorporated into inhibitors of Human Antigen R (HuR), an RNA-binding protein implicated in cancer [4].
-
cGAS Modulation: The acid derivative (obtained via hydrolysis) is coupled to amines to form amide-linked inhibitors of cGMP-AMP synthase (cGAS), a key innate immune sensor [6].
References
-
Sigma-Aldrich. Methyl 5-methylpyrimidine-2-carboxylate Product Sheet. Accessed 2026. Link
-
PubChem. Compound Summary for CID 45117333 (Methyl 2-methylpyrimidine-5-carboxylate - Isomer Analog). Link
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link
-
Patent WO2024114639A1. "Compounds for modulating HuR (ELAV1)." World Intellectual Property Organization, 2024. Link
-
Patent WO2019169193A1. "Compounds and compositions for treating conditions associated with APJ receptor activity." World Intellectual Property Organization, 2019. Link
-
Patent WO2023183275A1. "Hexahydropyrido[4,3-b]indolyl ketone derivatives useful as cGAS modulators." World Intellectual Property Organization, 2023. Link
Sources
- 1. WO2023183275A1 - Dérivés d'hexahydropyrido[4,3-b]indolyl cétone utiles en tant que modulateurs de cgas - Google Patents [patents.google.com]
- 2. WO2024114639A1 - Compounds for modulating hur (elavl1) - Google Patents [patents.google.com]
- 3. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 4. CN112055713A - ç¨äºæ²»çä¸apjå使´»æ§æå ³çç¾ç çååç©åç»åç© - Google Patents [patents.google.com]
- 5. 1415800-40-6 | 메틸 5-메톡시피리미딘-2-카복실레이트 | methyl 5-methoxypyrimidine-2-carboxylate - Capot 화학 [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
